3-Bromo-2,6-dimethylpyridine

概要

説明

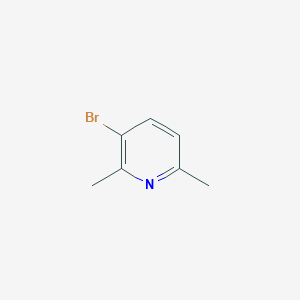

3-Bromo-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN. It has a molecular weight of 186.05 g/mol . This compound is also known by other names such as 2,6-Dimethyl-3-bromopyridine and 3-Bromo-2,6-dimethyl-pyridine .

Synthesis Analysis

The synthesis of substituted pyridines, such as 3-Bromo-2,6-dimethylpyridine, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dimethylpyridine can be represented by the InChI string:InChI=1S/C7H8BrN/c1-5-3-4-7 (8)6 (2)9-5/h3-4H,1-2H3 . The compound has a topological polar surface area of 12.9 Ų and a complexity of 94.9 . Physical And Chemical Properties Analysis

3-Bromo-2,6-dimethylpyridine has a molecular weight of 186.05 g/mol. It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity. The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .科学的研究の応用

Proteomics Research

As indicated by suppliers like Santa Cruz Biotechnology, this compound is sold as a specialty product for proteomics research applications . It may be involved in the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.

Spectroscopy and Structural Analysis

The molecular structure and spectral properties of 3-Bromo-2,6-dimethylpyridine make it an interesting subject for research in spectroscopy. Studies involving electron localization function (ELF) and localized orbital locator (LOL) can provide insights into the covalent bonding and electronic structure of the molecule .

Safety and Hazards

3-Bromo-2,6-dimethylpyridine is classified as having serious eye damage/eye irritation category 1, specific target organ toxicity - single exposure (respiratory tract irritation) category 3, and skin corrosion/irritation category 2 . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

作用機序

Target of Action

3-Bromo-2,6-dimethylpyridine is a chemical compound that primarily targets the respiratory system . It is an important organic synthesis intermediate, widely used in pharmaceuticals and pesticides .

Mode of Action

It is known to be involved in the synthesis of a new generation of quinolone antibacterial drugs . Quinolones work by inhibiting the DNA gyrase or the topoisomerase IV enzyme, preventing bacterial DNA replication.

Result of Action

The primary result of the action of 3-Bromo-2,6-dimethylpyridine is the inhibition of bacterial growth, as it is used in the synthesis of quinolone antibiotics . These antibiotics are effective against a broad spectrum of bacteria.

Action Environment

The action of 3-Bromo-2,6-dimethylpyridine can be influenced by various environmental factors. For instance, its volatility at room temperature suggests that it could evaporate under high temperatures, potentially affecting its stability and efficacy. Furthermore, it is soluble in many organic solvents , which could influence its distribution in the body.

特性

IUPAC Name |

3-bromo-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJVGHCSNXCAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345365 | |

| Record name | 3-Bromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dimethylpyridine | |

CAS RN |

3430-31-7 | |

| Record name | 3-Bromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bromine atom in 3-bromo-2,6-dimethylpyridine influence its reactivity in C(sp3)–H alkenylation reactions?

A1: While the provided research doesn't directly utilize 3-bromo-2,6-dimethylpyridine in the alkenylation reaction, it does employ a closely related compound, 2,6-dimethylpyridine, as a coupling partner []. The presence of the bromine atom in the 3-position of the pyridine ring can significantly impact its reactivity compared to 2,6-dimethylpyridine. The electron-withdrawing nature of bromine can influence the electron density of the pyridine ring, potentially affecting its coordination ability with catalytic metal centers. Furthermore, the steric bulk of the bromine atom might introduce steric hindrance, influencing the regioselectivity and overall efficiency of the C(sp3)–H alkenylation reaction. Further research would be needed to directly compare the reactivity of 3-bromo-2,6-dimethylpyridine to 2,6-dimethylpyridine in this specific reaction.

A2: Absolutely! 13C NMR spectroscopy is a powerful tool for structural characterization of organic compounds, including 3-bromo-2,6-dimethylpyridine []. This technique provides valuable information about the carbon atoms within the molecule. Each distinct carbon environment gives rise to a specific signal in the 13C NMR spectrum, allowing for the identification and analysis of the compound. The chemical shifts of the carbon atoms in 3-bromo-2,6-dimethylpyridine would be influenced by the presence of the electronegative bromine atom and the methyl substituents, providing characteristic spectral fingerprints for this specific molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)

![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)

![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B180883.png)

![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)